15-keto Bimatoprost
Overview
Description
15-keto Bimatoprost is a synthetic analog of prostaglandin F2α, which is primarily used in the field of ophthalmology. It is a metabolite of Bimatoprost, a well-known medication used to treat high intraocular pressure in conditions such as glaucoma and ocular hypertension . The compound has a molecular formula of C25H35NO4 and a molecular weight of 413.55 g/mol .
Scientific Research Applications
15-keto Bimatoprost has several scientific research applications:
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 15-Keto Bimatoprost involve the cyclooxygenase pathway . This pathway is responsible for the biosynthesis of prostamides from anandamide. By mimicking the activity of prostamides, this compound influences this pathway and its downstream effects, which include the regulation of intraocular pressure .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Bimatoprost is rapidly absorbed into the systemic circulation, with a mean time to maximum concentration (tmax) ranging from 6.3 to 7.9 minutes . The compound is then quickly eliminated from the systemic circulation, with concentrations typically falling below the limit of quantitation within 1 to 1.5 hours of dosing . This rapid absorption and elimination suggest that this compound has good bioavailability.
Result of Action
The primary result of this compound’s action is a reduction in intraocular pressure. This is achieved through its interaction with prostaglandin receptors in the iris-ciliary body, leading to changes in the outflow of aqueous humor and thus lowering intraocular pressure . This makes this compound an effective treatment for conditions such as open-angle glaucoma and ocular hypertension .
Preparation Methods
The synthesis of 15-keto Bimatoprost involves several steps, starting from the parent compound Bimatoprost. The primary synthetic route includes the oxidation of the C-15 hydroxyl group in Bimatoprost to form the 15-keto derivative . This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. Industrial production methods often involve large-scale oxidation processes followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
15-keto Bimatoprost undergoes various chemical reactions, including:
Reduction: The compound can be reduced back to its hydroxyl form using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions include the original Bimatoprost, various hydroxyl derivatives, and substituted amides.
Comparison with Similar Compounds
15-keto Bimatoprost is unique compared to other prostaglandin analogs due to its specific structural modifications. Similar compounds include:
Bimatoprost: The parent compound, used widely in ophthalmology.
Latanoprost: Another prostaglandin analog used to reduce intraocular pressure.
Travoprost: Similar in function to Bimatoprost but with different pharmacokinetic properties.
Tafluprost: Known for its stability and efficacy in reducing intraocular pressure.
This compound stands out due to its specific oxidation at the C-15 position, which may influence its pharmacological properties and metabolic stability .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,21-24,28-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCBJWOYRKMMPF-QWPROEHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109753 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1163135-96-3 | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1163135-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E)-3-oxo-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501109753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Heptenamide, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-N-ethyl, (5Z) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E)-3-OXO-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14259CVZG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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